molecular formula C5H7BrO B14282758 2-Cyclopenten-1-ol, 2-bromo-, (1S)- CAS No. 156768-85-3

2-Cyclopenten-1-ol, 2-bromo-, (1S)-

Cat. No.: B14282758
CAS No.: 156768-85-3
M. Wt: 163.01 g/mol
InChI Key: HVTLYEBHUKZJCL-YFKPBYRVSA-N
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Description

2-Cyclopenten-1-ol, 2-bromo-, (1S)- is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, featuring a five-membered ring structure with a hydroxyl group and a bromine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- can be achieved through several methods. One common approach involves the bromination of cyclopentenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclopentene ring .

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- may involve large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-ol, 2-bromo-, (1S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopenten-1-ol, 2-bromo-, (1S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-ol, 2-bromo-, (1S)- involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-ol, 2-bromo-, (1S)- is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentene ringThe bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

156768-85-3

Molecular Formula

C5H7BrO

Molecular Weight

163.01 g/mol

IUPAC Name

(1S)-2-bromocyclopent-2-en-1-ol

InChI

InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1

InChI Key

HVTLYEBHUKZJCL-YFKPBYRVSA-N

Isomeric SMILES

C1C[C@@H](C(=C1)Br)O

Canonical SMILES

C1CC(C(=C1)Br)O

Origin of Product

United States

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